2-Bromo-4-chlorobenzothiazole
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzothiazoles, such as 2-Bromo-4-chlorobenzothiazole, can be inferred from the methodologies described in the papers. For instance, the synthesis of 2-Chloro-6-chloromethylbenzothiazole was achieved through a multi-step process including cyclization, diazotization, bromination, substitution, reduction, and chlorination . Similarly, the solar photo-thermochemical approach used for synthesizing oxazole derivatives demonstrates the potential for greener synthesis methods that could be adapted for benzothiazole derivatives .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Bromo-4-chlorobenzothiazole has been characterized using X-ray single-crystal analysis and various computational methods such as Hartree–Fock (HF) and density functional theory (DFT) . These techniques allow for the comparison of experimental data with theoretical models, providing insights into the geometry, electronic structure, and potential energy surfaces of the molecules.
Chemical Reactions Analysis
The chemical reactivity of halogenated compounds, including those with bromine and chlorine substituents, has been studied using conceptual density functional theory (CDFT). This approach helps predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions, which are crucial for understanding the reactivity of 2-Bromo-4-chlorobenzothiazole . Additionally, the bromination reaction of 2-methyl-4-arylthiazole analogues provides insights into the mechanisms and conditions that could be relevant for the bromination of benzothiazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives have been extensively studied. Vibrational spectroscopic techniques such as FT-IR and FT-Raman, along with DFT calculations, have been used to analyze the vibrational frequencies, molecular geometry, and electronic properties of these compounds . The nonlinear optical (NLO) properties, quantum chemical descriptors, and hyperpolarizability calculations provide additional information on the electronic behavior of these molecules . Furthermore, the influence of halogen atoms on the geometry and vibrational modes of the benzene ring has been discussed, which is relevant for understanding the properties of 2-Bromo-4-chlorobenzothiazole .
Scientific Research Applications
Microwave-Enhanced Synthesis
The derivatives of 2-amino-4-phenylthiazole, including compounds like 2-amino-5-bromo-4-phenylthiazole, demonstrate a broad spectrum of biological activity. Microwave irradiation has been explored to synthesize these derivatives more efficiently, reducing the long reaction times typically required (Khrustalev, 2009).
Corrosion Inhibition
2-Amino-4-chlorobenzothiazole (ACBT) has been studied as an effective corrosion inhibitor for X65 steel in H2SO4 medium. The compound shows significant inhibition performance, with an efficiency close to 90% under certain conditions (Shujun Chen, 2020).
Antibacterial Applications
Schiff bases derived from benzothiazoles, including 2-amino-4-chlorobenzothiazole, have been synthesized and their Zn(II) chelates characterized. These compounds have demonstrated antibacterial properties against species like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Mahmood-ul-hassan et al., 2002).
Synthesis of Novel Compounds
The palladium-catalyzed borylation of 4-bromo-2-ketothiazoles, a class related to 2-bromo-4-chlorobenzothiazole, followed by a Suzuki cross-coupling reaction, has enabled the preparation of valuable 4-pyridinyl- and 4-thiazolyl-2-ketothiazoles. These compounds are important subunits in thiopeptide antibiotics (Martin et al., 2009).
Synthesis of Extended Oxazoles
2-(Halomethyl)-4,5-diaryloxazoles, closely related to 2-bromo-4-chlorobenzothiazole, are used as scaffolds for creating various substituted oxazoles, which have potential applications in various fields, including medicinal chemistry (Patil & Luzzio, 2016).
Safety And Hazards
Future Directions
Benzothiazoles, including 2-Bromo-4-chlorobenzothiazole, have been the subject of numerous studies due to their significant biological activities and pharmaceutical value . Future research may focus on developing green chemistry methods for synthesizing benzothiazoles and exploring their potential applications in medicinal chemistry .
properties
IUPAC Name |
2-bromo-4-chloro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBFKJFWVAZRMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189775 | |
Record name | 2-Bromo-4-chlorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chlorobenzothiazole | |
CAS RN |
3622-40-0 | |
Record name | 2-Bromo-4-chlorobenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3622-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-chlorobenzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003622400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3622-40-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523841 | |
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Record name | 2-Bromo-4-chlorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-chlorobenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.748 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Bromo-4-chlorobenzothiazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAX2228WYY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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